molecular formula C24H27N5O3S B11573918 (5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(2-morpholin-4-yl-ethyl)-amine

(5-Furan-2-yl-2,2-dimethyl-1,4-dihydro-2H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-yl)-(2-morpholin-4-yl-ethyl)-amine

Cat. No.: B11573918
M. Wt: 465.6 g/mol
InChI Key: KALROTYDUKRSSG-UHFFFAOYSA-N
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Description

N-[5-(2-FURYL)-2,2-DIMETHYL-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL]-N-(2-MORPHOLINOETHYL)AMINE is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-FURYL)-2,2-DIMETHYL-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL]-N-(2-MORPHOLINOETHYL)AMINE involves multiple steps, starting with the preparation of the pyrano[4’‘,3’‘:4’,5’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core This core is typically synthesized through a series of cyclization reactions involving furyl and dimethyl groups under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-FURYL)-2,2-DIMETHYL-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL]-N-(2-MORPHOLINOETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[5-(2-FURYL)-2,2-DIMETHYL-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL]-N-(2-MORPHOLINOETHYL)AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(2-FURYL)-2,2-DIMETHYL-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL]-N-(2-MORPHOLINOETHYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

    Triple Bond Compounds: Compounds with triple bonds, such as nitrogen molecules.

Uniqueness

N-[5-(2-FURYL)-2,2-DIMETHYL-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D]PYRIMIDIN-8-YL]-N-(2-MORPHOLINOETHYL)AMINE is unique due to its complex structure, which combines multiple heterocyclic rings

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

8-(furan-2-yl)-4,4-dimethyl-N-(2-morpholin-4-ylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C24H27N5O3S/c1-24(2)12-15-16(13-32-24)19(17-4-3-9-31-17)28-23-18(15)20-21(33-23)22(27-14-26-20)25-5-6-29-7-10-30-11-8-29/h3-4,9,14H,5-8,10-13H2,1-2H3,(H,25,26,27)

InChI Key

KALROTYDUKRSSG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)NCCN5CCOCC5)C6=CC=CO6)C

Origin of Product

United States

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